Boc-met-gly-OH

Descripción general

Descripción

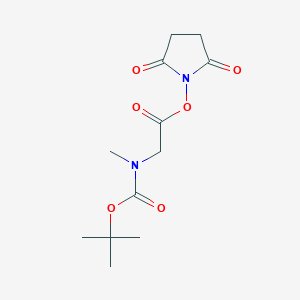

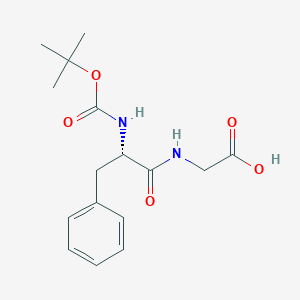

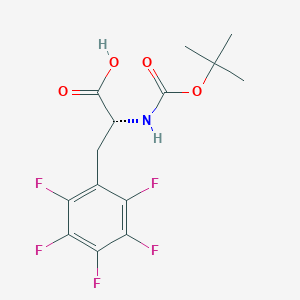

“Boc-met-gly-OH” is a derivative of the amino acid glycine . It is used in peptide chemistry for esterification reactions to synthesize N-Boc amino acid esters and for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

Synthesis Analysis

The synthesis of “Boc-met-gly-OH” involves several steps. The general procedure involves treating a compound in methanol with sodium hydroxide at room temperature for 3 hours. The solvent is then evaporated in a vacuum and the residue is adjusted to pH 2-3 with hydrochloric acid. The mixture is then extracted three times by ethyl acetate .

Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O. Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used. The Boc group is stable towards most nucleophiles and bases .

Aplicaciones Científicas De Investigación

Environmentally Conscious Peptide Synthesis

Boc-Met-Gly-OH is used in the development of environmentally friendly methods for peptide synthesis . This involves using water as a solvent instead of organic solvents, which are commonly used in peptide synthesis. The Boc strategy is suitable for green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .

Solid-Phase Peptide Synthesis

Boc-Met-Gly-OH is used in solid-phase peptide synthesis . This method involves the use of Boc-amino acids based on microwave-assisted coupling reactions of nanosized reactants, nanoparticles, and nanomicelles .

Liquid-Phase Peptide Synthesis

Boc-Met-Gly-OH is also used in liquid-phase peptide synthesis . This method is similar to the solid-phase method but is carried out in a liquid medium .

Esterification Reaction

Boc-Met-Gly-OH can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry .

Synthesis of Tripeptide Analogues

Boc-Met-Gly-OH is used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .

Allylation of Hydrazones and Isatin

Boc-Met-Gly-OH can act as a promoter for the allylation of hydrazones and isatin .

Mecanismo De Acción

Target of Action

Boc-met-gly-OH is a derivative of amino acids, where Boc stands for tert-butoxycarbonyl, a protective group used in peptide synthesis . The primary targets of Boc-met-gly-OH are likely to be the same as those of the amino acids methionine and glycine, from which it is derived . These targets can include various enzymes, receptors, and transporters in the body, depending on the specific biochemical context.

Mode of Action

The mode of action of Boc-met-gly-OH involves its interaction with its targets. As a derivative of amino acids, it may interact with its targets in a similar way to the parent amino acids. The Boc group serves as a protective group, preventing the amino group from reacting until it is removed . This allows for selective reactions to occur at other sites on the molecule. The removal of the Boc group can be achieved under relatively mild conditions, such as with strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

The exact biochemical pathways affected by Boc-met-gly-OH would depend on the specific context of its use. As a derivative of amino acids, it could potentially be involved in protein synthesis or other amino acid-related pathways . .

Pharmacokinetics

For example, it could potentially be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine. The presence of the Boc group may influence these properties, for example by affecting its solubility or stability .

Result of Action

The molecular and cellular effects of Boc-met-gly-OH’s action would depend on its specific targets and the context of its use. As a derivative of amino acids, it could potentially influence protein structure and function, enzymatic reactions, and cellular signaling pathways . The presence of the Boc group may alter these effects compared to the parent amino acids.

Action Environment

The action, efficacy, and stability of Boc-met-gly-OH can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules, and the specific cellular context . For example, the removal of the Boc group can be influenced by the acidity and temperature of the environment .

Safety and Hazards

When handling “Boc-met-gly-OH”, it is advised to avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

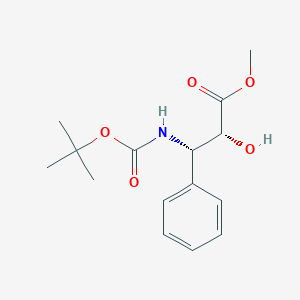

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-met-gly-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.